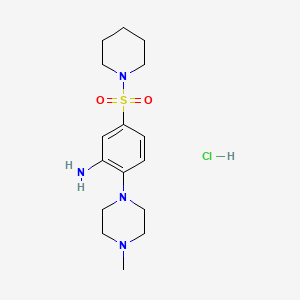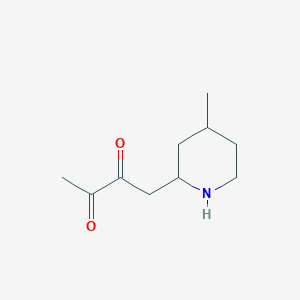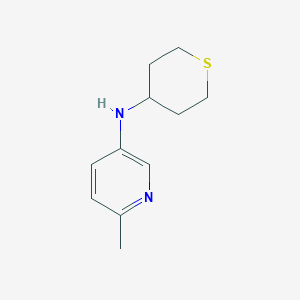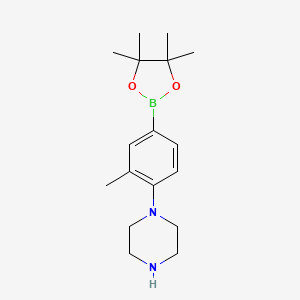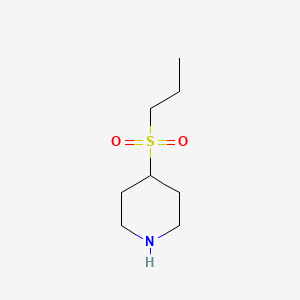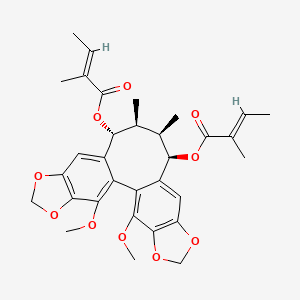
SchisantherinM
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Schisantherin M is a natural bioactive compound found in the fruit of Schisandra chinensis, a plant commonly used in traditional Chinese medicine. This compound belongs to the lignan family and is known for its various pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Schisantherin M typically involves the extraction from Schisandra chinensis fruit. Common extraction methods include ultrasonic extraction and a combination of ultrasonic and microwave techniques. The extract is then purified using the macroporous resin method .
Industrial Production Methods
Industrial production of Schisantherin M involves large-scale extraction processes. The fruit of Schisandra chinensis is harvested, dried, and then subjected to ultrasonic extraction. The extract is further purified using macroporous resin to obtain a high-purity product suitable for pharmaceutical applications .
化学反応の分析
Types of Reactions
Schisantherin M undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Schisantherin M can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
科学的研究の応用
Schisantherin M has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying lignan derivatives and their chemical properties.
Biology: Investigated for its effects on neural progenitor cell regeneration and differentiation.
Industry: Utilized in the development of dietary supplements and functional foods due to its antioxidant properties.
作用機序
Schisantherin M exerts its effects through various molecular targets and pathways. It has been shown to regulate the expression of cell division control protein 42 (Cdc42), which plays a crucial role in cytoskeletal rearrangement and cell polarization. This regulation enhances neural progenitor cell proliferation and differentiation, providing potential therapeutic benefits for stroke recovery .
類似化合物との比較
Similar Compounds
- Schisandrin A
- Schisandrin B
- Schisandrin C
Uniqueness
Schisantherin M is unique due to its specific molecular structure and its potent neuroprotective effects. While other lignans like Schisandrin A, B, and C also exhibit pharmacological properties, Schisantherin M has shown a distinct ability to promote neural progenitor cell regeneration, making it a promising candidate for neurodegenerative disease research .
特性
分子式 |
C32H36O10 |
|---|---|
分子量 |
580.6 g/mol |
IUPAC名 |
[(11R,12R,13S,14R)-3,22-dimethoxy-12,13-dimethyl-14-[(E)-2-methylbut-2-enoyl]oxy-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C32H36O10/c1-9-15(3)31(33)41-25-17(5)18(6)26(42-32(34)16(4)10-2)20-12-22-28(40-14-38-22)30(36-8)24(20)23-19(25)11-21-27(29(23)35-7)39-13-37-21/h9-12,17-18,25-26H,13-14H2,1-8H3/b15-9+,16-10+/t17-,18+,25-,26-/m1/s1 |
InChIキー |
QJQXHPKTQSZRKQ-DRUXWTRKSA-N |
異性体SMILES |
C/C=C(/C(=O)O[C@H]1C2=CC3=C(OCO3)C(=C2C4=C(C5=C(OCO5)C=C4[C@@H]([C@H]([C@H]1C)C)OC(=O)/C(=C/C)/C)OC)OC)\C |
正規SMILES |
CC=C(C)C(=O)OC1C(C(C(C2=CC3=C(C(=C2C4=C(C5=C(C=C14)OCO5)OC)OC)OCO3)OC(=O)C(=CC)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


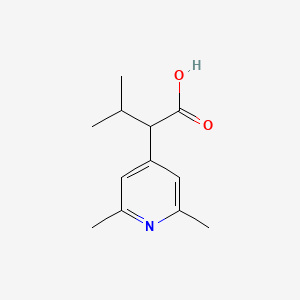
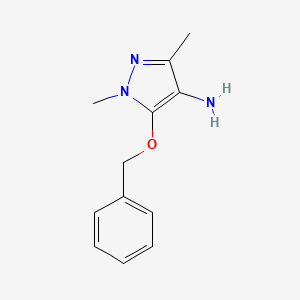
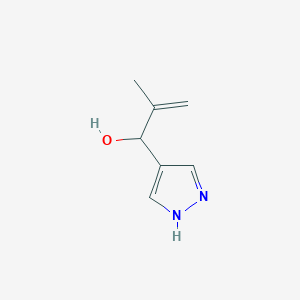
![3-Quinolinecarbonitrile, 1,4-dihydro-6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-oxo-](/img/structure/B13066111.png)
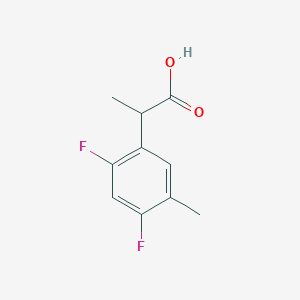
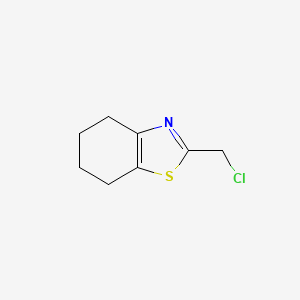
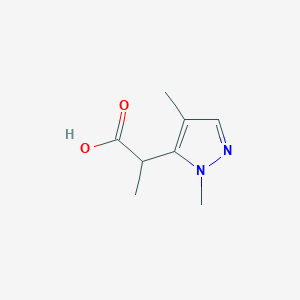
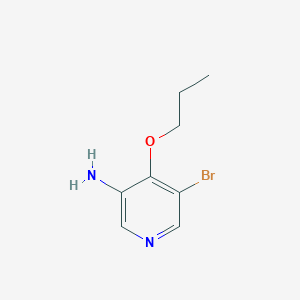
![(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11,12-dicarboxylic acid](/img/structure/B13066149.png)
